[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate
Description
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate is a heterocyclic ester combining an isoxazole and thiazole moiety. The isoxazole ring is substituted at the 5-position with a 2,4-difluorophenyl group, while the 3-position of the isoxazole is linked via a methylene group to a thiazole-4-carboxylate ester (Figure 1). This structure is closely related to intermediates in antifungal agents, such as posaconazole, where fluorinated aromatic systems and heterocyclic scaffolds are critical for bioactivity .
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3S/c1-8-18-13(7-23-8)15(20)21-6-10-5-14(22-19-10)11-3-2-9(16)4-12(11)17/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJLACLZPKURQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance the compound’s properties.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with enhanced biological activity.
Scientific Research Applications
Chemistry
In chemistry, [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Research has focused on its anti-inflammatory, antimicrobial, and anticancer properties, with studies showing promising results in preclinical models.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability, stability, and performance.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, its anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Features :
- Isoxazole core : Provides rigidity and electronic effects due to its aromaticity and electron-withdrawing oxygen and nitrogen atoms.
- 2,4-Difluorophenyl substituent : Enhances metabolic stability and lipophilicity, common in pharmaceuticals targeting fungal enzymes .
- Thiazole-4-carboxylate ester : Introduces a sulfur-containing heterocycle, which may influence solubility and intermolecular interactions (e.g., hydrogen bonding) .
Comparison with Structurally Similar Compounds
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanol
Structural Relationship: The methanol derivative serves as a precursor to the target compound. Replacing the hydroxyl group with the thiazole-4-carboxylate ester alters polarity and bioavailability.
- Molecular Formula: C₁₀H₇F₂NO₂ vs. C₁₅H₁₀F₂N₂O₃S (target compound).
- The methanol derivative lacks the thiazole ring’s π-stacking capability, which may reduce intermolecular interactions in crystalline forms .
Posaconazole Intermediates
Example : ((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate .
- Structural Similarities :
- Shared 2,4-difluorophenyl group for enhanced pharmacokinetics.
- Heterocyclic cores (triazole vs. isoxazole/thiazole).
- Functional Differences :
Thiazole- and Isoxazole-Containing Analogues
Example : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .
- Comparison: Both compounds utilize fluorinated aryl groups and thiazole rings. Planarity differences: The target compound’s isoxazole-thiazole system is less planar, possibly affecting crystal packing and solubility .
Crystallographic and Conformational Insights
- Crystal Packing : Similar fluorinated isoxazole derivatives exhibit perpendicular orientations of fluorophenyl groups relative to the heterocyclic plane, influencing hydrogen-bonding networks .
- Software Tools : SHELX and ORTEP-3 are widely used for structural refinement and visualization, critical for confirming stereochemistry and intermolecular interactions .
Antifungal Activity
Stability and Degradation
- Hydrolysis: The ester linkage is susceptible to enzymatic or alkaline hydrolysis, generating [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanol and 2-methyl-1,3-thiazole-4-carboxylic acid as degradation products .
Data Tables
Table 1. Structural Comparison with Analogues
Table 2. Key Physical Properties (Inferred)
| Property | Target Compound | [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanol |
|---|---|---|
| Molecular Weight (Da) | 336.32 | 211.17 |
| LogP (Predicted) | ~3.5 (lipophilic) | ~2.0 |
| Hydrogen Bond Acceptors | 5 | 3 |
| Degradation Pathway | Ester hydrolysis | Oxidation, esterification |
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate is a synthetic organic molecule that has garnered interest due to its potential biological activities. Its structure incorporates both oxazole and thiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is , and it features a complex arrangement of functional groups that contribute to its biological activity. The presence of fluorine substituents enhances lipophilicity and may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆F₂N₂O₃S |
| Molecular Weight | 368.39 g/mol |
| CAS Number | 1212763-27-3 |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways:
- Enzyme Inhibition : The oxazole and thiazole rings can interact with enzymes through hydrogen bonding and π-π stacking interactions. For instance, derivatives of similar structures have shown inhibitory effects on histone deacetylases (HDAC), which are critical in cancer biology.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds featuring thiazole rings have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and leukemia cell lines .
- Antimicrobial Properties : Some studies suggest that thiazole derivatives possess antimicrobial activity against a range of pathogens. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit bacterial enzyme functions.
- Anti-inflammatory Effects : Compounds in this class have also been investigated for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
Several case studies provide insights into the biological effects of related compounds:
- Case Study 1 : A study on a structurally similar oxazole derivative demonstrated potent HDAC inhibition with an IC50 value of 12 nM, suggesting that modifications in the oxazole structure could enhance therapeutic efficacy against cancer .
- Case Study 2 : Another investigation reported that thiazole derivatives exhibited significant cytotoxicity against human melanoma (SK-MEL-2) cells, with IC50 values ranging from 0.5 to 5 µM, indicating a promising avenue for further drug development .
Q & A
Q. What are the standard synthetic routes for preparing [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate?
The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:
Oxazole Formation : Condensation of 2,4-difluorophenyl-substituted precursors with hydroxylamine derivatives under acidic conditions to form the 1,2-oxazole ring .
Thiazole Carboxylation : Coupling the oxazole intermediate with a pre-synthesized 2-methyl-1,3-thiazole-4-carboxylic acid derivative using esterification agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Purification : Column chromatography or recrystallization to isolate the final product.
Key Reference: Heterocyclic condensation mechanisms detailed in and .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester linkage integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns from fluorine atoms .
- X-ray Crystallography : Resolves crystal packing and bond angles, particularly for verifying stereoelectronic effects of the difluorophenyl group .
Data Example: PubChem data () provides benchmark spectral profiles for cross-validation.
Q. What preliminary biological assays are recommended for screening its bioactivity?
- Enzyme Inhibition Assays : Target kinases or proteases due to the thiazole-oxazole scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- Antimicrobial Disk Diffusion : Test against Gram-positive/negative bacteria to explore broad-spectrum activity .
Methodological Note: Assay conditions (e.g., pH, solvent) must align with compound solubility, as noted in .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during oxazole-thiazole coupling reactions?
- Catalyst Screening : Use palladium or copper catalysts to direct cross-coupling at the 3-position of the oxazole .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the methyl ester group .
- Kinetic Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature .
Contradiction Alert: and report varying yields (45–78%) under similar conditions, suggesting impurities in starting materials may influence outcomes.
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Meta-Analysis Framework : Compare assay protocols (e.g., cell line origin, incubation time) to identify confounding variables .
- Dose-Response Curves : Establish EC values under standardized conditions to normalize potency metrics .
- Purity Validation : Use orthogonal methods (HPLC, DSC) to rule out degradation products affecting bioactivity .
Case Study: highlights discrepancies in enzyme inhibition IC values attributed to solvent choice (DMSO vs. aqueous buffers).
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Docking Simulations : Map the compound’s thiazole-4-carboxylate group into target protein active sites (e.g., COX-2, EGFR) using AutoDock Vina .
- QSAR Models : Correlate electronic parameters (HOMO-LUMO gaps, logP) with experimental IC data to prioritize synthetic targets .
- MD Simulations : Assess stability of fluorine-phenyl interactions in hydrophobic pockets over 100-ns trajectories .
Data Source: provides crystallographic data for validating docking poses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
